molecular formula C10H13N3O B14270279 (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one CAS No. 185441-16-1

(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one

Cat. No.: B14270279
CAS No.: 185441-16-1
M. Wt: 191.23 g/mol
InChI Key: HFONJTZVLGXFJD-UHFFFAOYSA-N
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Description

(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one is an organic compound that belongs to the class of imines Imines are nitrogen-containing compounds derived from aldehydes or ketones by replacing the carbonyl group with a double-bonded nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one typically involves the reaction of a primary amine with an aldehyde or ketone. The formation of imines is a well-known reaction in organic chemistry, where the primary amine reacts with the carbonyl compound, resulting in the elimination of water and the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group back to the primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary amines, and substitution reactions may yield various substituted imines.

Scientific Research Applications

(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and exert specific effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one is unique due to its specific structure and the presence of the diaminomethyl group, which can impart distinct chemical and biological properties compared to other imines and related compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

185441-16-1

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(diaminomethyl)phenyl]iminopropan-2-one

InChI

InChI=1S/C10H13N3O/c1-7(14)6-13-9-5-3-2-4-8(9)10(11)12/h2-6,10H,11-12H2,1H3

InChI Key

HFONJTZVLGXFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=NC1=CC=CC=C1C(N)N

Origin of Product

United States

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